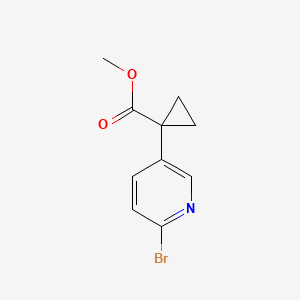

N-allyl-4-ethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-allyl-4-ethoxybenzenesulfonamide is a chemical compound with the molecular formula C11H15NO3S . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound and similar compounds has been described in the literature. One method involves the Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles . This reaction uses 2-nitrosulfonamide derivatives as nucleophiles, which are reactive under mild conditions. The resulting 2-nitrosulfonamide derivatives are ideal substrates for the Tsuji-Trost reaction, providing a convenient and flexible access to primary and dissymmetric secondary allyl amines .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo the Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles . This reaction is flexible and has been applied with good to excellent yield to access a wide range of allyl amine derivatives .Scientific Research Applications

N-allyl-4-ethoxybenzenesulfonamide serves as a precursor in the synthesis of various chemical compounds, demonstrating its utility in organic synthesis and materials science. This compound's structural versatility allows it to participate in diverse chemical reactions, contributing to the development of novel compounds with potential applications in pharmaceuticals, materials science, and environmental remediation.

Synthesis and Characterization of Novel Compounds

Research by Kaneda (2020) focused on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the compound's role in the development of multifunctional agents. These synthesized compounds show promise in pharmaceutical applications and organic synthesis, underlining the chemical's versatility and utility in creating complex molecular architectures (Kaneda, 2020).

Environmental and Technological Applications

A critical review by Cowan-Ellsberry et al. (2014) on the environmental safety of surfactants, including those related to this compound derivatives, offers insights into the environmental fate and toxicity of these compounds. This research is crucial for understanding the ecological impact of chemical substances released into the environment and for developing safer, more sustainable chemicals for industrial use (Cowan-Ellsberry et al., 2014).

Advanced Materials Development

The study of metalloporphyrin-catalyzed C-H bond functionalization by Che et al. (2011) includes discussions on the utility of N-allylic systems, such as this compound, in creating advanced materials. This research opens up new avenues for the development of materials with enhanced electrical, optical, and mechanical properties, showcasing the potential of this compound derivatives in materials science (Che et al., 2011).

Mechanism of Action

Target of Action

N-allyl-4-ethoxybenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of this compound.

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, this compound inhibits the conversion of PABA to folic acid, a crucial component for DNA synthesis in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects the biochemical pathway of DNA synthesis in bacteria . This disruption in the pathway leads to the inability of the bacteria to replicate and proliferate, thereby exerting its antibacterial effects .

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By blocking the synthesis of folic acid, an essential component for DNA replication, this compound prevents the bacteria from replicating, leading to their eventual death .

properties

IUPAC Name |

4-ethoxy-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-3-9-12-16(13,14)11-7-5-10(6-8-11)15-4-2/h3,5-8,12H,1,4,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGJVWKYYRHSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide](/img/structure/B2570891.png)

![2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B2570892.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2570898.png)